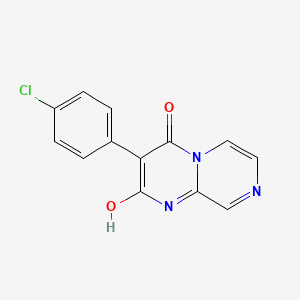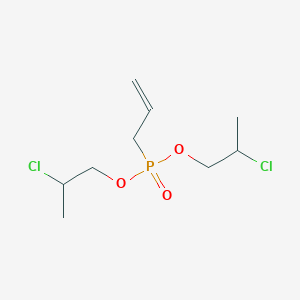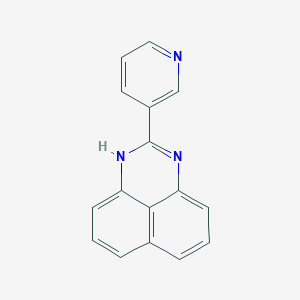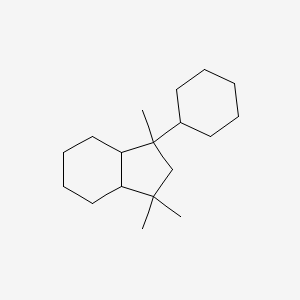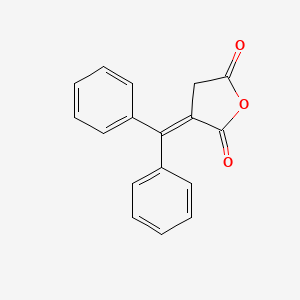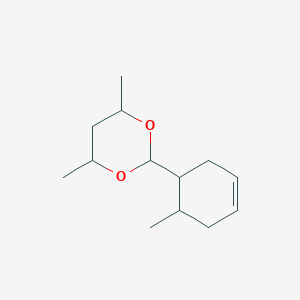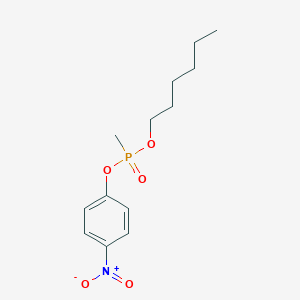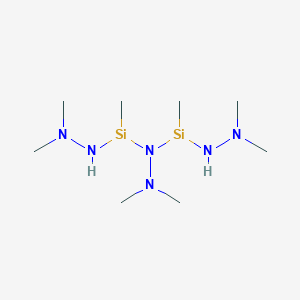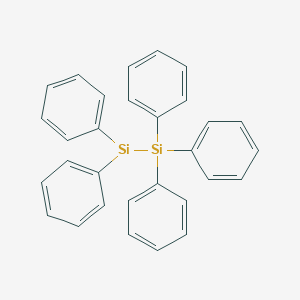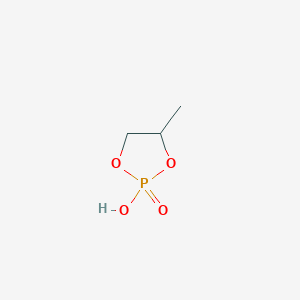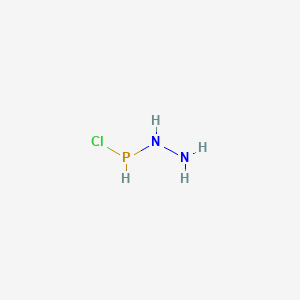
Phosphonohydrazidous chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonohydrazidous chloride is a chemical compound that contains phosphorus, nitrogen, hydrogen, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonohydrazidous chloride can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with hydrazine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonohydrazidous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonohydrazidous oxide.
Reduction: Reduction reactions can convert it into phosphonohydrazidous hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various phosphonohydrazidous derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Phosphonohydrazidous chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphonohydrazidous chloride involves its interaction with molecular targets through the formation of covalent bonds. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactivity include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparación Con Compuestos Similares
Phosphonohydrazidous chloride can be compared with other similar compounds, such as:
Phosphonohydrazidous oxide: Similar in structure but differs in oxidation state.
Phosphonohydrazidous hydride: A reduced form with different reactivity.
Phosphonohydrazidous bromide: Similar but contains bromine instead of chlorine.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
14939-31-2 |
|---|---|
Fórmula molecular |
ClH4N2P |
Peso molecular |
98.47 g/mol |
Nombre IUPAC |
chlorophosphanylhydrazine |
InChI |
InChI=1S/ClH4N2P/c1-4-3-2/h3-4H,2H2 |
Clave InChI |
FMHRVEGXXKWBOW-UHFFFAOYSA-N |
SMILES canónico |
NNPCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
